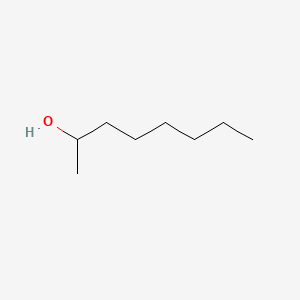2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.
C8H18O
C8H18O
2-Octanol
CAS No.: 4128-31-8
Cat. No.: VC8476414
Molecular Formula: CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4128-31-8 |
|---|---|
| Molecular Formula | CH3(CH2)5CH(OH)CH3 C8H18O C8H18O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | octan-2-ol |
| Standard InChI | InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | SJWFXCIHNDVPSH-UHFFFAOYSA-N |
| Impurities | THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. |
| SMILES | CCCCCCC(C)O |
| Canonical SMILES | CCCCCCC(C)O |
| Boiling Point | 179.25 °C 179 °C BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/ 178.5 °C |
| Colorform | Liquid Colorless liquid |
| Flash Point | 76 °C |
| Melting Point | 3.5 °C -31.6 °C Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/ -38.6°C -38.6 °C |
Introduction
Chemical and Physical Properties of 2-Octanol
Structural Characteristics
2-Octanol belongs to the fatty alcohol family, featuring an eight-carbon chain with a hydroxyl group at the second position. Its chiral center at the hydroxyl-bearing carbon grants it stereoisomeric properties, though industrial-grade 2-octanol is typically racemic . The molecule’s amphiphilic nature arises from its polar hydroxyl group and nonpolar hydrocarbon chain, enabling its function as a surfactant and solvent .
Thermodynamic and Physical Data
The compound exhibits the following key physical properties :
These properties make 2-octanol suitable for high-temperature applications, such as lubricant additives and reaction media . Its relatively low volatility (flash point: 71°C) compared to shorter-chain alcohols enhances safety in handling .
Industrial Production Methods
Ricinoleic Acid Cleavage
The primary industrial route involves alkali treatment of ricinoleic acid, a major component of castor oil triglycerides :
This process, optimized at scales exceeding 100,000 tons annually, achieves yields >85% under conditions of 200–250°C and 2–3 MPa . The co-produced sebacic acid finds use in nylon 6,10 synthesis, ensuring economic viability for biorefineries .
Alternative Synthetic Routes
While less common, laboratory-scale methods include:
-
Hydrogenation of 2-Octanone: Catalytic hydrogenation over Raney nickel at 120°C .
-
Grignard Reactions: Utilizing heptylmagnesium bromide and formaldehyde .
Catalytic Conversion to Aromatics
Reaction Mechanism
Zn-MFI zeolite catalysts enable 2-octanol’s conversion to benzene, toluene, and xylene (BTX) aromatics via :
-
Dehydration: 2-Octanol → 2-Octene (200–300°C).
-
Cracking: CH → CH + CH.
-
Aromatization: C-C alkenes → BTX (500–600°C).
Product Distribution
At 773 K and GHSV 1400 h, Zn-MFI yields :
| Product | Yield (wt.%) |
|---|---|
| Benzene | 12.4 |
| Toluene | 18.7 |
| Xylenes | 9.3 |
| C-C | 45.1 |
This pathway offers a biomass-derived route to aromatics, critical for polymers and fuels in shale gas economies .
Environmental Impact and Sustainability
While 2-octanol’s production from renewable castor oil enhances its green credentials, its persistence in aquatic systems (log P = 3.1) necessitates controlled wastewater treatment . Recent catalytic studies promoting circular carbon utilization (e.g., aromatics synthesis) align with decarbonization goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume